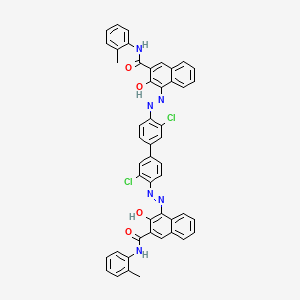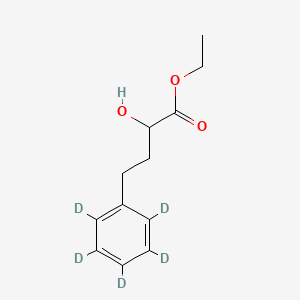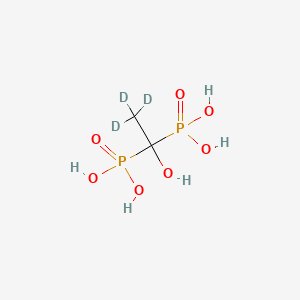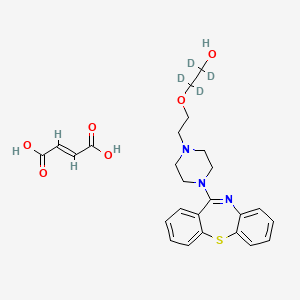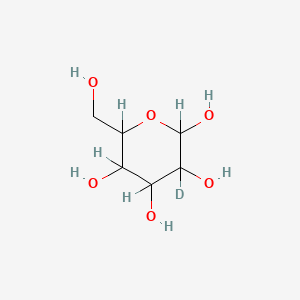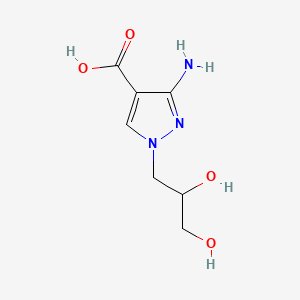
Dofetilide D4
Descripción general
Descripción
Dofetilide is a class III antiarrhythmic agent used to correct irregular heartbeat in patients with atrial fibrillation or atrial flutter . It works by slowing nerve impulses in the heart . It is not available in Europe or Australia . Dofetilide selectively blocks the rapid component of the delayed rectifier outward potassium current (IKr) .
Molecular Structure Analysis
The molecular formula of Dofetilide D4 is C19H23D4N3O5S2 . It is a potassium channel blocker . The structure of Dofetilide D4 includes a methanesulfonanilide group, which is crucial for its antiarrhythmic properties .Chemical Reactions Analysis
While specific chemical reactions involving Dofetilide D4 are not detailed in the search results, it’s known that Dofetilide D4 is used as an internal standard for the quantification of Dofetilide .Physical And Chemical Properties Analysis
Dofetilide D4 has a molecular weight of 445.6 . It is a solid at room temperature . It is slightly soluble in chloroform and methanol . The compound is stable for at least 4 years when stored at -20°C .Aplicaciones Científicas De Investigación
Treatment of Arrhythmias in Hypertrophic Cardiomyopathy
Dofetilide has been used in the treatment of arrhythmias in patients with hypertrophic cardiomyopathy (HCM). In a study, it was found that dofetilide demonstrated modest efficacy and satisfactory safety when used for atrial fibrillation (AF) and ventricular arrhythmias (VA) in HCM patients .
Management of Atrial Fibrillation
Dofetilide has been used for the management of atrial fibrillation. It was found that a starting dofetilide dose of 500 mcg and sinus rhythm at the start of dofetilide loading were strong positive predictors of successful loading .
Management of Ventricular Arrhythmias
Dofetilide has also been used for the management of ventricular arrhythmias. The study mentioned above also found that dofetilide was effective in managing ventricular arrhythmias in HCM patients .
Dose Management
The initiation of the antiarrhythmic medication dofetilide requires an FDA-mandated 3 days of telemetry monitoring due to heightened risk of toxicity within this time period. Although a recommended dose management algorithm for dofetilide exists, there is a range of real-world approaches to dosing the medication .
Machine Learning Applications in Dose Management
Machine learning has been applied in decision analysis for dose management for dofetilide. In a study, a reinforcement learning algorithm informed by unsupervised learning was able to predict dosing decisions with 96.1% accuracy .
Research on Drug-related Adverse Events
Research has been conducted on drug-related adverse events associated with dofetilide. In the study mentioned above, incidences of heart failure hospitalization (5%) and mortality (3%) were low .
Mecanismo De Acción
Target of Action
Dofetilide-d4 primarily targets the rapid component of the delayed rectifier outward potassium current (I Kr) . This specific cardiac potassium channel plays a crucial role in the repolarization phase of the cardiac action potential .
Pharmacokinetics
The parent compound, dofetilide, has a bioavailability of 96% when administered orally . It also has a protein binding capacity of 60%-70% and an elimination half-life of 10 hours
Action Environment
It is known that various factors, such as other medications, can interact with dofetilide and potentially affect its action Therefore, it is reasonable to assume that similar interactions could occur with Dofetilide-d4
Safety and Hazards
Direcciones Futuras
Dofetilide has been used off-label to treat paroxysmal supraventricular tachycardias . Some investigators have studied the efficacy of Dofetilide in the treatment of life-threatening ventricular arrhythmias, although the drug is not approved for this indication . These areas could potentially represent future directions for the use of Dofetilide.
Propiedades
IUPAC Name |
N-[4-[2-[methyl-[1,1,2,2-tetradeuterio-2-[4-(methanesulfonamido)phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S2/c1-22(13-12-16-4-6-17(7-5-16)20-28(2,23)24)14-15-27-19-10-8-18(9-11-19)21-29(3,25)26/h4-11,20-21H,12-15H2,1-3H3/i14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMWRCNAAVVAI-QZPARXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NS(=O)(=O)C)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Dofetilide D4 and why is it used in this research?
A1: Dofetilide D4 is a deuterated form of the drug Dofetilide. It serves as an internal standard in the ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method described in the study []. Using a deuterated internal standard helps compensate for the matrix effect, a common challenge in mass spectrometry analysis where other components in the sample can interfere with the detection of the target analyte.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

